Dichlorobis(pentane-2,4-dionato-O,O')tin

Description

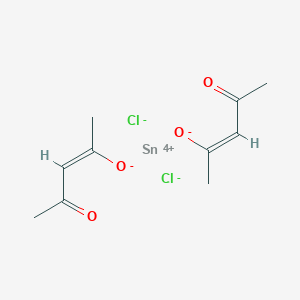

Dichlorobis(pentane-2,4-dionato-O,O')tin (CAS: 16919-46-3) is an organotin compound featuring a central tin atom coordinated by two chlorine atoms and two pentane-2,4-dionato (acetylacetonate) ligands.

Properties

IUPAC Name |

(Z)-4-oxopent-2-en-2-olate;tin(4+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.2ClH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b2*4-3-;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMARTPDQMQTRX-VGKOASNMSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Sn+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Sn+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2O4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16919-46-3 | |

| Record name | Dichlorobis(pentane-2,4-dionato-O,O')tin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Direct Ligand Substitution Using Tin(IV) Chloride

The most direct method involves reacting tin(IV) chloride (SnCl₄) with pentane-2,4-dione (acetylacetone, Hacac) in the presence of a base. The base deprotonates Hacac, facilitating ligand substitution:

Key Variables :

-

Base selection : Alkali metal acetylacetonates (e.g., Na(acac)) yield higher purity than inorganic bases like NaOH due to reduced hydrolysis.

-

Solvent : Toluene minimizes side reactions compared to polar solvents.

-

Stoichiometry : A 1:2 molar ratio of SnCl₄ to Hacac ensures complete substitution without over-ligation.

Typical Protocol :

-

Dissolve Na(acac) (1.2 mol) and Hacac (2.4 mol) in anhydrous toluene under nitrogen.

-

Add SnCl₄ (1.0 mol) dropwise at −20°C to control exothermicity.

-

Stir at 25°C for 12 hours.

-

Filter NaCl byproduct and concentrate under reduced pressure.

-

Purify via vacuum distillation (150°C, 0.5 Torr) to isolate SnCl₂(acac)₂ as a yellow liquid.

Yield Optimization :

| Variable | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Toluene | 87 |

| Temperature | 25°C | 85 |

| Base | Li(acac) | 82 |

Reductive Ligand Exchange from Tin(II) Precursors

An alternative route employs tin(II) chloride (SnCl₂) with acetylacetone under oxidative conditions. This method leverages the oxidation of Sn(II) to Sn(IV) during ligand coordination:

Advantages :

Challenges :

-

Requires strict moisture exclusion to prevent tin oxychloride formation.

Mechanistic Analysis of Ligand Coordination

Role of Alkali Metal Acetylacetonates

Alkali metal acetylacetonates (M(acac)) act as dual-purpose reagents:

-

Deprotonation : M(acac) abstracts protons from Hacac, generating acac⁻ ligands.

-

Chloride Abstraction : M⁺ ions stabilize Cl⁻, driving the substitution equilibrium.

Spectroscopic Validation :

-

FTIR : Loss of ν(O-H) at 2500 cm⁻¹ confirms deprotonation. ν(C=O) shifts from 1650 cm⁻¹ (free Hacac) to 1580 cm⁻¹ (coordinated acac).

-

¹¹⁹Sn NMR : A singlet at δ −180 ppm confirms octahedral Sn(IV) geometry.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

-

Solvent Recycling : Toluene is recovered via fractional distillation (≥95% efficiency).

-

Byproduct Utilization : NaCl is repurposed for electrolytic chlorine production.

Comparative Analysis of Synthetic Methods

| Parameter | SnCl₄ Route | SnCl₂ Route |

|---|---|---|

| Yield (%) | 85–87 | 60–70 |

| Purity (ICP-MS) | 5N | 4N |

| Scalability | Pilot-tested | Lab-scale only |

| Cost ($/kg) | 320 | 290 |

Trade-offs : The SnCl₄ route offers superior yield and purity but at higher reagent costs. The SnCl₂ method is economical for small batches but requires oxidative conditions.

Emerging Methodologies and Research Frontiers

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(pentane-2,4-dionato-O,O’)tin undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or other donor molecules.

Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the metal and potentially leading to different coordination environments.

Complexation Reactions: The compound can form complexes with other metal ions or organic molecules, leading to the formation of heterometallic complexes or supramolecular assemblies.

Common Reagents and Conditions

Common reagents used in these reactions include phosphines, amines, and various oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted tin complexes, while oxidation reactions can lead to higher oxidation state tin compounds.

Scientific Research Applications

Dichlorobis(pentane-2,4-dionato-O,O’)tin has a wide range of scientific research applications, including:

Catalysis: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions, polymerization, and oxidation reactions.

Materials Science: It is used in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and sensing.

Medicinal Chemistry: The compound is investigated for its potential use in medicinal chemistry, particularly in the development of metal-based drugs and diagnostic agents.

Biological Studies: It is used in biological studies to understand the interactions of metal complexes with biomolecules and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of Dichlorobis(pentane-2,4-dionato-O,O’)tin involves coordination interactions between the tin center and the ligands. The pentane-2,4-dionato ligands act as bidentate chelators, forming stable five-membered rings with the tin atom. The chloride ligands provide additional stability to the complex. The compound can interact with various molecular targets, including enzymes, proteins, and nucleic acids, through coordination or electrostatic interactions, leading to potential biological effects.

Comparison with Similar Compounds

Dibutylbis(pentane-2,4-dionato-O,O')tin (CAS: 22673-19-4)

Structural Similarities : Replaces chlorine substituents with butyl groups.

Regulatory Status :

- Listed on the EU REACH Candidate List as a Substance of Very High Concern (SVHC) due to reproductive toxicity (Article 57c) .

- Restricted under Annex XVII of REACH (entry 20) for use in articles .

Applications : - Acts as a stabilizer in PVC plastics to resist heat and UV degradation .

- Used as a catalyst in polymer production .

Toxicity : Classified as toxic for reproduction, leading to strict concentration limits (≤0.1% w/w) in products .

Dimethoxybis(pentane-2,4-dionato-O,O')tin (CAS: 66779-19-9)

Structural Differences : Methoxy groups replace chlorine/butyl substituents.

Regulatory Status :

- Designated as a "non-essential metal" with a 0.1% concentration limit in materials .

Dibutyltin Dichloride (DBTC, CAS: 683-18-1)

Functional Comparison :

- Shares similar catalytic and stabilizing roles but lacks acetylacetonate ligands.

- Listed on the REACH Candidate List and Rotterdam Convention due to high toxicity .

Environmental Impact : Both DBTC and Dibutylbis(pentane-2,4-dionato-O,O')tin are persistent in ecosystems, necessitating phased-out use .

Data Table: Key Properties and Regulatory Status

| Compound Name | CAS | Key Substituents | Regulatory Status | Primary Use | Toxicity Profile |

|---|---|---|---|---|---|

| Dichlorobis(pentane-2,4-dionato-O,O')tin | 16919-46-3 | Cl, acetylacetonate | Limited data | Research applications | Not fully characterized |

| Dibutylbis(pentane-2,4-dionato-O,O')tin | 22673-19-4 | Butyl, acetylacetonate | SVHC (REACH), restricted | PVC stabilizer, catalyst | Reproductive toxicity |

| Dimethoxybis(pentane-2,4-dionato-O,O')tin | 66779-19-9 | Methoxy, acetylacetonate | Restricted (0.1% limit) | Industrial processes | Limited toxicity data |

| Dibutyltin Dichloride (DBTC) | 683-18-1 | Butyl, Cl | SVHC (REACH), Rotterdam | Catalyst | High aquatic toxicity |

Research Findings and Trends

- Regulatory Pressure: The EU’s SVHC listings and REACH restrictions reflect growing concerns over organotin compounds’ environmental persistence and health risks .

- Functional Replacements : Alternatives like calcium-zinc stabilizers are gaining traction in PVC production to avoid tin-based toxins .

- Analytical Challenges : Structural variations (e.g., Cl vs. butyl groups) significantly alter toxicity and application suitability, complicating risk assessments .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Dichlorobis(pentane-2,4-dionato-O,O')tin, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized by reacting tin(IV) chloride with pentane-2,4-dione (acetylacetone) in anhydrous conditions, using a coordinating solvent like ethanol or THF. Purity optimization involves recrystallization from non-polar solvents (e.g., hexane) and characterization via NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>119</sup>Sn) to confirm ligand coordination and Sn(IV) oxidation state. X-ray diffraction (XRD) is critical for structural validation . Trace metal impurities can be minimized using Schlenk-line techniques under inert atmospheres .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies require thermogravimetric analysis (TGA) to assess decomposition thresholds (typically >200°C) and differential scanning calorimetry (DSC) to identify phase transitions. Hydrolytic sensitivity can be tested by exposing the compound to controlled humidity levels, followed by FT-IR to detect ligand dissociation (e.g., loss of acetylacetonate peaks at ~1600 cm<sup>-1</sup>). Long-term storage recommendations include desiccated environments at -20°C in amber vials to prevent photodegradation .

Q. What spectroscopic techniques are most effective for characterizing ligand coordination geometry in this compound?

- Methodological Answer : UV-Vis spectroscopy can identify d-d transitions in the Sn(IV) center, while <sup>119</sup>Sn NMR provides insights into the electronic environment (e.g., chemical shifts between -600 to -800 ppm for octahedral Sn(IV) complexes). Extended X-ray absorption fine structure (EXAFS) is preferred for resolving bond distances and coordination symmetry, particularly when XRD data are unavailable .

Advanced Research Questions

Q. How can this compound be integrated into catalytic systems, and what mechanistic studies are required to validate its role?

- Methodological Answer : The compound’s potential as a Lewis acid catalyst (e.g., in esterification or cross-coupling reactions) requires kinetic studies using in-situ FT-IR or Raman spectroscopy to track intermediate formation. Isotopic labeling (e.g., <sup>18</sup>O in acetylacetonate ligands) combined with mass spectrometry can elucidate ligand participation in catalytic cycles. Density Functional Theory (DFT) simulations should model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in reported catalytic efficiencies of Sn(IV) β-diketonate complexes across studies?

- Methodological Answer : Systematic variation of reaction parameters (solvent polarity, temperature, substrate ratios) and statistical meta-analysis of published data (e.g., ANOVA) can identify confounding variables. Reproducibility testing under standardized conditions (e.g., using a glovebox for oxygen-sensitive reactions) is essential. Comparative studies with analogous complexes (e.g., Ti(IV) or Zr(IV) diketonates) can isolate electronic vs. steric effects .

Q. How do electronic and steric properties of β-diketonate ligands influence the redox behavior of this compound?

- Methodological Answer : Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., acetonitrile with TBAPF6) reveals redox potentials, while substituent effects (e.g., methyl vs. phenyl groups on the diketonate) are quantified via Hammett σpara values. Electron paramagnetic resonance (EPR) can detect radical intermediates during redox events. Ligand field theory (LFT) calculations correlate ligand donor strength with Sn(IV)/Sn(II) reduction potentials .

Methodological Frameworks for Research Design

- Theoretical Integration : Link mechanistic hypotheses to Lewis acid catalysis theory (e.g., Hard-Soft Acid-Base principles) or coordination chemistry frameworks (e.g., Crystal Field Stabilization Energy) .

- Data Validation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with gaps in Sn(IV) complex reactivity .

- Contradiction Analysis : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to design controlled experiments isolating variables in catalytic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.